molecular formula C19H13F2NOS B12607784 5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine CAS No. 877866-88-1

5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine

Katalognummer: B12607784
CAS-Nummer: 877866-88-1
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: DLASHKPJUVPKQY-XMMPIXPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzenesulfinyl group attached to a pyridine ring, with a difluorophenyl group and an ethenyl linkage, making it a subject of interest in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce different pyridine-based compounds .

Wissenschaftliche Forschungsanwendungen

5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: A related compound with similar structural features but lacking the benzenesulfinyl group.

    2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group instead of the benzenesulfinyl group.

Uniqueness

5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

877866-88-1

Molekularformel

C19H13F2NOS

Molekulargewicht

341.4 g/mol

IUPAC-Name

2-[2-(2,4-difluorophenyl)ethenyl]-5-[(R)-phenylsulfinyl]pyridine

InChI

InChI=1S/C19H13F2NOS/c20-15-8-6-14(19(21)12-15)7-9-16-10-11-18(13-22-16)24(23)17-4-2-1-3-5-17/h1-13H/t24-/m1/s1

InChI-Schlüssel

DLASHKPJUVPKQY-XMMPIXPASA-N

Isomerische SMILES

C1=CC=C(C=C1)[S@@](=O)C2=CN=C(C=C2)C=CC3=C(C=C(C=C3)F)F

Kanonische SMILES

C1=CC=C(C=C1)S(=O)C2=CN=C(C=C2)C=CC3=C(C=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.